4-Ethoxybenzaldehyde

Vibrational spectroscopy DFT calculations Solid‑state dynamics

4‑Ethoxybenzaldehyde (homoanisaldehyde) is a phenol ether derivative of benzaldehyde (C₉H₁₀O₂, MW 150.17) that exists as a colourless to pale yellow liquid at ambient temperature. Its melting point of 13‑14 °C and boiling point of 255 °C (at 760 mmHg) are well documented , together with a density of 1.08 g mL⁻¹ at 25 °C and a refractive index of n²⁰/D 1.559.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 10031-82-0
Cat. No. B043997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxybenzaldehyde
CAS10031-82-0
Synonymsp-Ethoxybenzaldehyde;  Ethoxybenzaldehyde;  NSC 406709; 
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=O
InChIInChI=1S/C9H10O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3
InChIKeyJRHHJNMASOIRDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitypoorly soluble in water, glycols, glycerol;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4‑Ethoxybenzaldehyde (CAS 10031‑82‑0) – Identity, Key Physicochemical Data and Regulatory Status


4‑Ethoxybenzaldehyde (homoanisaldehyde) is a phenol ether derivative of benzaldehyde (C₉H₁₀O₂, MW 150.17) that exists as a colourless to pale yellow liquid at ambient temperature . Its melting point of 13‑14 °C and boiling point of 255 °C (at 760 mmHg) are well documented , together with a density of 1.08 g mL⁻¹ at 25 °C and a refractive index of n²⁰/D 1.559 . The compound is poorly soluble in water but freely miscible with ethanol and most organic solvents . It is approved as a flavouring substance (FEMA 2413; JECFA 879) and is classified as GRAS for food‑use applications [1].

Why 4‑Ethoxybenzaldehyde Cannot Be Casually Replaced by Other 4‑Substituted Benzaldehydes


Although 4‑ethoxybenzaldehyde, 4‑methoxybenzaldehyde (anisaldehyde) and 4‑hydroxybenzaldehyde share a common benzaldehyde core, the substituent at the 4‑position dictates lipophilicity, intermolecular interactions and biological activity. Vibrational dynamics experiments combined with DFT calculations show that the ethoxy derivative exhibits torsional behaviour and crystal‑packing features that are distinct from those of the methoxy analogue [1]. Furthermore, acute toxicity and ecotoxicity endpoints differ markedly between these congeners, meaning that a simple substitution can alter both safety and performance profiles in product development [2]. The following quantitative evidence demonstrates exactly where 4‑ethoxybenzaldehyde diverges from its closest alternatives.

Product‑Specific Quantitative Evidence Guide: 4‑Ethoxybenzaldehyde vs. Closest Analogues


Vibrational Dynamics and Methyl‑Group Rotational Barrier Differentiate 4‑Ethoxybenzaldehyde from 4‑Methoxybenzaldehyde

Inelastic neutron scattering (INS) spectroscopy and periodic DFT calculations reveal that the methyl‑group torsional potential barrier in solid 4‑methoxybenzaldehyde differs substantially from the barrier associated with the ethyl‑group rotation in 4‑ethoxybenzaldehyde [1]. The intermolecular contribution to the barrier in the methoxy derivative accounts for approximately one‑third of the total barrier height; this proportion cannot be directly assumed for the ethoxy analogue, which exhibits a more flexible ethyl moiety and altered crystal‑packing interactions [1].

Vibrational spectroscopy DFT calculations Solid‑state dynamics

LogP of 4‑Ethoxybenzaldehyde (2.23) vs. 4‑Methoxybenzaldehyde (1.78) – Quantifiable Lipophilicity Difference

The experimentally determined logP (octanol/water) of 4‑ethoxybenzaldehyde is 2.23, compared with a logP of approximately 1.78 for 4‑methoxybenzaldehyde . This difference of 0.45 log units corresponds to an approximate 2.8‑fold increase in partition coefficient.

Lipophilicity QSAR Drug design

Toxicity Endpoints: 4‑Ethoxybenzaldehyde (pIGC₅₀ 0.07) vs. 4‑Methoxybenzaldehyde (pIGC₅₀ ~0.4) in Tetrahymena

In the Tetrahymena pyriformis 40‑h population growth inhibition assay, 4‑ethoxybenzaldehyde exhibits a pIGC₅₀ of 0.07 (log 1/IGC₅₀, L/mmol) [1]. By comparison, 4‑methoxybenzaldehyde shows a pIGC₅₀ of approximately 0.4, indicating that the ethoxy derivative is roughly 2‑fold more toxic in this aquatic model organism.

Ecotoxicity Aquatic toxicology QSAR

Regulatory Clearance: 4‑Ethoxybenzaldehyde Holds FEMA GRAS Status, Unlike Many Alternative 4‑Substituted Benzaldehydes

4‑Ethoxybenzaldehyde is listed as FEMA 2413 and JECFA 879, with an ADI deemed acceptable at current intake levels [1][2]. This stands in contrast to numerous 4‑substituted benzaldehydes that lack FEMA GRAS designation, imposing additional regulatory hurdles for flavour or fragrance applications.

Food safety Flavour regulation GRAS

Where 4‑Ethoxybenzaldehyde Delivers Proven Value: Research and Industrial Application Scenarios


Crystal Engineering and Materials Science

4‑Ethoxybenzaldehyde serves as a building block in the synthesis of nonlinear optical crystals (e.g., EMBSHP) that exhibit strong two‑photon absorption. Its ethyl‑group flexibility, quantified by vibrational spectroscopy, influences crystal packing and optical transparency [1]. This property is not replicated by the methoxy analogue, making the ethoxy derivative the preferred choice for photonic materials research.

Flavour and Fragrance Formulation

As a FEMA GRAS ingredient with a sweet, anisic, floral odour profile, 4‑ethoxybenzaldehyde is directly usable in food flavourings and fine fragrances . Its higher logP (2.23 vs. 1.78 for the methoxy analogue) enhances substantivity in oil‑based matrices, improving longevity in perfume compositions.

Pharmaceutical and Agrochemical Intermediates

The aldehyde group of 4‑ethoxybenzaldehyde readily undergoes condensation, aldol and Schiff‑base reactions, yielding pharmacologically relevant derivatives such as thiosemicarbazones and hydrazones . Its lipophilicity advantage (logP 2.23) improves the membrane permeability of downstream drug candidates compared to less lipophilic benzaldehyde alternatives.

Dermatological and Cosmetic Development

Patented formulations for skin lightening and post‑procedural erythema reduction contain 4‑ethoxybenzaldehyde at concentrations of 0.1–1 % (w/w) due to its anti‑inflammatory activity and prostaglandin E₂ suppression [2]. This specific biological activity is not shared by all 4‑substituted benzaldehydes, giving the ethoxy derivative a unique position in cosmetic actives.

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